molecular formula C10H11N B2477083 5,6-dimethyl-1H-indole CAS No. 30877-30-6

5,6-dimethyl-1H-indole

Cat. No.: B2477083
CAS No.: 30877-30-6
M. Wt: 145.205
InChI Key: VQSHETACGYAGAQ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-indole is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that consist of a benzene ring fused to a pyrrole ring The presence of two methyl groups at the 5th and 6th positions of the indole ring distinguishes this compound from other indole derivatives

Scientific Research Applications

5,6-Dimethyl-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: This compound is investigated for its potential use in drug discovery, particularly in the design of molecules that can interact with specific biological targets.

    Industry: Indole derivatives are used in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Future Directions

Indole derivatives continue to be an area of active research due to their diverse biological activities. Further exploration of novel synthetic methods and investigation of their therapeutic potential remains an exciting avenue for future studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone or aldehyde under acidic conditions. For this compound, the starting materials would be 5,6-dimethylphenylhydrazine and an appropriate ketone or aldehyde.

Another method involves the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and dimethylformamide dimethyl acetal as starting materials. This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis or Leimgruber-Batcho synthesis. These methods can be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration, halogenation, and sulfonation can occur at the 3-position of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed:

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: 3-nitro-5,6-dimethyl-1H-indole, 3-bromo-5,6-dimethyl-1H-indole, etc.

Comparison with Similar Compounds

    Indole: The parent compound of the indole family, lacking the methyl groups at the 5th and 6th positions.

    3-Methylindole: An indole derivative with a methyl group at the 3rd position.

    5-Methoxyindole: An indole derivative with a methoxy group at the 5th position.

Uniqueness of 5,6-Dimethyl-1H-indole: The presence of two methyl groups at the 5th and 6th positions of the indole ring imparts unique chemical and physical properties to this compound. These modifications can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSHETACGYAGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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